1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate can be achieved through a multi-step process involving the condensation of phthalic anhydride with primary amines to form the isoindole-1,3-dione core . The reaction conditions typically involve the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are essential to ensure high yield and purity of the final product . The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can have different functional groups attached to the cyclobutane ring or the isoindole core .
Scientific Research Applications
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The isoindole-1,3-dione moiety is known to interact with proteins and nucleic acids, influencing cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-ethylphthalimide: A derivative with similar structural features but different functional groups, used in similar applications.
Cyclobutane-1,1-dicarboxylate derivatives: Compounds with similar cyclobutane ring structures, used in the synthesis of complex organic molecules.
Uniqueness
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate is unique due to its combination of the isoindole-1,3-dione moiety and the cyclobutane ring, which imparts distinct chemical and biological properties . This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
2248275-31-0 |
---|---|
Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.3 |
Purity |
95 |
Origin of Product |
United States |
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